molecular formula C12H10INO4 B133635 N-Succinimidyl 4-methyl-3-iodobenzoate CAS No. 149879-60-7

N-Succinimidyl 4-methyl-3-iodobenzoate

Cat. No. B133635
M. Wt: 359.12 g/mol
InChI Key: GHTHESUTFOWAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Succinimidyl 4-methyl-3-iodobenzoate (SIB) is a chemical compound that is widely used in scientific research for labeling proteins and peptides. It is a derivative of iodobenzoic acid and contains a succinimidyl ester group that allows it to react with primary amines on proteins and peptides, forming stable covalent bonds. SIB is a valuable tool for studying the structure and function of proteins, as well as for developing new drugs and therapies.

Mechanism Of Action

N-Succinimidyl 4-methyl-3-iodobenzoate reacts with primary amines on proteins and peptides, forming stable covalent bonds. This reaction is known as amidation, and it results in the formation of a stable amide bond between the N-Succinimidyl 4-methyl-3-iodobenzoate molecule and the protein or peptide of interest. The succinimidyl ester group on N-Succinimidyl 4-methyl-3-iodobenzoate is highly reactive and allows for rapid and efficient labeling of proteins and peptides.

Biochemical And Physiological Effects

N-Succinimidyl 4-methyl-3-iodobenzoate does not have any direct biochemical or physiological effects, as it is used primarily as a labeling reagent in scientific research. However, the labeling of proteins and peptides with N-Succinimidyl 4-methyl-3-iodobenzoate can have a significant impact on their function and activity. For example, the addition of N-Succinimidyl 4-methyl-3-iodobenzoate to a protein can alter its conformation and affect its ability to interact with other proteins or substrates.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Succinimidyl 4-methyl-3-iodobenzoate in scientific research is its high specificity and efficiency for labeling proteins and peptides. It is also relatively easy to synthesize and can be used in a variety of applications. However, N-Succinimidyl 4-methyl-3-iodobenzoate does have some limitations, including its potential for non-specific labeling and the fact that it can only label proteins and peptides with primary amines. Additionally, N-Succinimidyl 4-methyl-3-iodobenzoate labeling can be affected by the pH, temperature, and other environmental factors, which can limit its usefulness in certain applications.

Future Directions

There are many potential future directions for the use of N-Succinimidyl 4-methyl-3-iodobenzoate in scientific research. One area of interest is the development of new labeling reagents that are more specific and efficient than N-Succinimidyl 4-methyl-3-iodobenzoate. Another area of research is the use of N-Succinimidyl 4-methyl-3-iodobenzoate in combination with other labeling reagents and techniques, such as fluorescent probes and mass spectrometry. Additionally, N-Succinimidyl 4-methyl-3-iodobenzoate could be used to study the structure and function of specific proteins and peptides in more detail, which could lead to the development of new drugs and therapies.

Synthesis Methods

N-Succinimidyl 4-methyl-3-iodobenzoate can be synthesized using a variety of methods, including the reaction of 4-methyl-3-iodobenzoic acid with N-hydroxysuccinimide and dicyclohexylcarbodiimide. Other methods involve the use of different coupling agents and solvents, depending on the specific application. The synthesis of N-Succinimidyl 4-methyl-3-iodobenzoate is a relatively straightforward process that can be performed in most chemistry laboratories.

Scientific Research Applications

N-Succinimidyl 4-methyl-3-iodobenzoate is commonly used in scientific research for labeling proteins and peptides, as well as for studying protein-protein interactions and enzyme kinetics. It is particularly useful for identifying specific amino acid residues that are involved in protein function, as well as for determining the location and orientation of proteins within cells and tissues. N-Succinimidyl 4-methyl-3-iodobenzoate is also used in drug discovery and development, as it can be used to screen large libraries of compounds for potential therapeutic agents.

properties

CAS RN

149879-60-7

Product Name

N-Succinimidyl 4-methyl-3-iodobenzoate

Molecular Formula

C12H10INO4

Molecular Weight

359.12 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-iodo-4-methylbenzoate

InChI

InChI=1S/C12H10INO4/c1-7-2-3-8(6-9(7)13)12(17)18-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3

InChI Key

GHTHESUTFOWAHH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)I

Other CAS RN

149879-60-7

synonyms

N-succinimidyl 4-methyl-3-iodobenzoate
SMIB-N

Origin of Product

United States

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